![molecular formula C17H22N8 B2450730 N-((1H-咪唑-4-基)甲基)-1-(3-环丁基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)-N-甲基氮杂环丁烷-3-胺 CAS No. 2319848-99-0](/img/structure/B2450730.png)
N-((1H-咪唑-4-基)甲基)-1-(3-环丁基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)-N-甲基氮杂环丁烷-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine is a useful research compound. Its molecular formula is C17H22N8 and its molecular weight is 338.419. The purity is usually 95%.
BenchChem offers high-quality N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
Triazole compounds, which are part of the structure of the compound , have been found to exhibit anticancer activity . This suggests that the compound could potentially be used in the development of new anticancer drugs .
Antimicrobial Activity
The compound has shown high antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory activity, suggesting its potential use in the treatment of conditions associated with inflammation .
Enzyme Inhibition
The compound has been found to act as an inhibitor for several enzymes, including RORγt, PHD-1, JAK1, and JAK2 . This suggests potential applications in the treatment of various diseases associated with these enzymes .
Treatment of Cardiovascular Disorders
The compound has been used in the treatment of cardiovascular disorders . This indicates its potential application in the development of new cardiovascular drugs.
Treatment of Type 2 Diabetes
The compound has been utilized in the treatment of type 2 diabetes , suggesting its potential use in the development of new antidiabetic drugs.
Treatment of Hyperproliferative Disorders
The compound has been used in the treatment of hyperproliferative disorders , indicating its potential application in the development of new drugs for these conditions.
Antitubercular Agents
Triazole compounds, which are part of the structure of the compound , have been found to exhibit antitubercular activity . This suggests that the compound could potentially be used in the development of new antitubercular drugs .
作用机制
Target of Action
The primary target of this compound is currently unknown. Compounds with similar structures, such as triazolothiadiazines, have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Mode of Action
The hydrogen bond accepting and donating characteristics of the triazole and thiadiazine moieties in similar compounds make them a precise pharmacophore with a bioactive profile, as they can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic studies of similar compounds have been summarized . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability.
Result of Action
Similar compounds have been found to have diverse pharmacological activities, which can result in a wide range of molecular and cellular effects .
属性
IUPAC Name |
1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(1H-imidazol-5-ylmethyl)-N-methylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8/c1-23(8-13-7-18-11-19-13)14-9-24(10-14)16-6-5-15-20-21-17(25(15)22-16)12-3-2-4-12/h5-7,11-12,14H,2-4,8-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIHCBCTDFXCKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CN1)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[(1H-imidazol-4-yl)methyl]-N-methylazetidin-3-amine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。